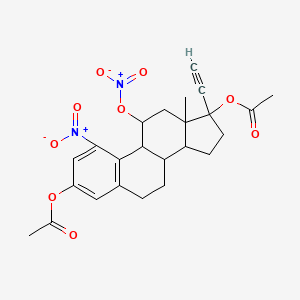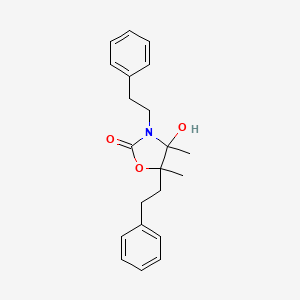
17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate
Übersicht
Beschreibung
17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate, also known as ENTA, is a synthetic estrogen compound that has gained attention in scientific research due to its potential applications in cancer treatment and prevention.
Wirkmechanismus
17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate exerts its anti-tumor effects through multiple mechanisms. It has been found to bind to estrogen receptors and inhibit their activity, which can lead to the inhibition of cancer cell growth. 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate also induces apoptosis, or programmed cell death, in cancer cells. Furthermore, 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate has been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects:
17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate has been found to have low toxicity and minimal side effects in laboratory experiments. It has been shown to have a half-life of approximately 24 hours in rats, indicating that it is rapidly metabolized and eliminated from the body. 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate has also been found to have estrogenic effects in some tissues, such as the uterus, but not in others, such as the breast. This selective estrogen receptor modulator (SERM) activity makes 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate a potentially safer alternative to traditional estrogen therapy for menopausal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate has several advantages for laboratory experiments. It is easily synthesized in high yields and has low toxicity, making it a viable option for in vitro and in vivo studies. However, 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate's estrogenic activity in some tissues may limit its use in certain experiments, and its rapid metabolism and elimination from the body may require frequent dosing in animal studies.
Zukünftige Richtungen
17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate has shown promising results in preclinical studies and has potential for further development as a cancer treatment and prevention agent. Future research directions could include the optimization of 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate's structure to improve its anti-tumor activity and reduce its estrogenic effects, as well as the development of 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate-based combination therapies with chemotherapy and radiation therapy. In addition, further studies are needed to determine 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate's safety and efficacy in human clinical trials.
Wissenschaftliche Forschungsanwendungen
17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate has been studied for its potential applications in cancer treatment and prevention. It has been found to exhibit anti-tumor activity in vitro and in vivo, particularly against breast, ovarian, and endometrial cancers. 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis. In addition, 17-ethynyl-1-nitro-11-(nitrooxy)estra-1,3,5(10)-triene-3,17-diyl diacetate has been found to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
(17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O9/c1-5-24(34-14(3)28)9-8-18-17-7-6-15-10-16(33-13(2)27)11-19(25(29)30)21(15)22(17)20(35-26(31)32)12-23(18,24)4/h1,10-11,17-18,20,22H,6-9,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOCXEHLXLUHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C3C(CC2)C4CCC(C4(CC3O[N+](=O)[O-])C)(C#C)OC(=O)C)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(17-acetyloxy-17-ethynyl-13-methyl-1-nitro-11-nitrooxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dichloro-N-[({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B4305233.png)
![5-[(2-isopropyl-5-methylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4305236.png)
![4-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B4305243.png)
![3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B4305247.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-N'-(3-chlorophenyl)urea](/img/structure/B4305250.png)
![methyl 2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4305260.png)
![2,4-dibromo-7-nitrodibenzo[b,f]oxepine](/img/structure/B4305266.png)
![12-[4-(diethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4305271.png)
![2,2'-[(isobutylimino)bis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B4305281.png)
![4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B4305289.png)

![N-(1-adamantylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4305310.png)
![N-(1-adamantylmethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4305315.png)
![1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-(pyridin-3-ylmethylene)indoline](/img/structure/B4305317.png)